
Ethyl Isovalerate: Application Notes and
Protocols for Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl isovalerate

Cat. No.: B153875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Ethyl isovalerate (CAS No. 108-64-5) is a widely used flavoring agent in the food and

beverage industry, prized for its characteristic fruity aroma and flavor profile.[1] As an ester of

ethanol and isovaleric acid, it is a key component in the formulation of a variety of fruit-flavored

products, contributing to a sensory experience reminiscent of apples, pineapples, and other

sweet, fruity notes.[1][2] Its versatility and effectiveness at low concentrations make it a

valuable tool for food scientists and product developers.

Flavor Profile and Applications:

Ethyl isovalerate possesses a powerful and diffusive fruity aroma, often described as sweet,

with notes of apple, pineapple, and a general "tutti-frutti" character.[1] Its flavor profile is sweet,

fruity, and slightly spicy with metallic and green undertones. This complex profile allows for its

use in a wide range of food and beverage applications, including:

Beverages: Commonly used in non-alcoholic beverages to enhance or impart fruity notes.

Recommended usage levels can be around 4.9 mg/kg.

Confectionery: Utilized in candies and chewing gum to provide a long-lasting fruity flavor.

Usage levels in candy can be up to 29 mg/kg, and in chewing gum, it can range from 80 to

430 mg/kg.
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Baked Goods: Incorporated into baked goods to add a fruity dimension, with typical usage

around 27 mg/kg.

Dairy Products: Used in cold drinks and puddings at levels of approximately 7.5 mg/kg and

5.0 mg/kg, respectively.

Fruit Flavors: A crucial component in the creation of artificial apple, pineapple, lemon, and

grape flavors.[1] It can be used at levels up to 3,000 ppm in fresh pineapple flavors and

1,000 ppm in apple flavors to add depth and impact.[3]

Regulatory Status and Safety:

Ethyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) under

number 2463 and is considered Generally Recognized as Safe (GRAS) for its intended use as

a flavoring agent.[1] It is approved for use as a synthetic flavoring substance by the U.S. Food

and Drug Administration (FDA). While generally safe, it is a flammable liquid and should be

handled with appropriate care in a well-ventilated area.[1]

Quantitative Data
The following tables summarize key quantitative data for ethyl isovalerate.

Table 1: Physicochemical Properties of Ethyl Isovalerate
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Property Value Reference

Molecular Formula C₇H₁₄O₂ [4]

Molecular Weight 130.18 g/mol [4]

Appearance Colorless to pale yellow liquid [5]

Odor Fruity, apple, pineapple [1]

Boiling Point 131-133 °C [5]

Melting Point -99 °C [5]

Density 0.864 g/mL at 25 °C [5]

Refractive Index 1.396 (at 20°C) [5]

Solubility in Water 1.76 g/L at 20°C [6]

Olfactory Threshold 0.000013 ppm [6]

Table 2: Typical Usage Levels of Ethyl Isovalerate in Food Products

Food Category
Typical Usage Level
(mg/kg)

Reference

Soft Drinks 4.9 [6]

Cold Drinks 7.5 [6]

Candy 29 [6]

Baked Goods 27 [6]

Pudding 5.0 [6]

Chewing Gum 80 - 430 [6]

Condiments 1.0 [6]
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Protocol 1: Determination of Flavor Threshold of Ethyl
Isovalerate in a Beverage Matrix
This protocol outlines a method for determining the flavor detection threshold of ethyl
isovalerate in a beverage matrix using the ASTM E679 "Forced-Choice Ascending

Concentration Series Method."[7][8]

1. Materials:

Ethyl isovalerate (food grade)

Deionized, flavor-free water

Sucrose (food grade)

Citric acid (food grade)

Glass beakers and volumetric flasks

Graduated pipettes

Sensory evaluation booths

Randomly coded sample cups

2. Panelist Selection and Training:

Recruit a panel of 15-25 individuals.

Screen panelists for their ability to detect basic tastes and aromas.

Train panelists on the sensory evaluation procedures and terminology.

3. Sample Preparation:

Base Beverage: Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in

flavor-free water) to mimic a simple beverage system.
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Stock Solution: Prepare a stock solution of ethyl isovalerate in the base beverage at a

concentration well above the expected threshold (e.g., 1000 ppm).

Ascending Concentration Series: Prepare a series of dilutions from the stock solution in the

base beverage. A common dilution factor is 1:2 or 1:3. The series should start at a sub-

threshold level and extend to a clearly perceivable concentration.

4. Sensory Evaluation Procedure (Triangle Test):

For each concentration level, present three samples to each panelist: two will be the base

beverage (blanks), and one will contain the ethyl isovalerate dilution.

The order of presentation of the three samples should be randomized for each panelist.

Instruct panelists to taste each sample from left to right and identify the "odd" or "different"

sample.

Provide panelists with unsalted crackers and water to cleanse their palate between each

concentration level.

5. Data Analysis:

Record the number of correct identifications at each concentration level.

The individual threshold is the lowest concentration at which the panelist correctly identifies

the odd sample in two consecutive presentations.

The group threshold is calculated as the geometric mean of the individual thresholds.

Preparation Evaluation Analysis

Panelist Selection & Training Sample Preparation
(Base Beverage & Dilutions)

Triangle Test Presentation
(2 Blanks, 1 Spiked) Panelist Identifies 'Odd' Sample Record Correct Identifications Calculate Individual & Group Thresholds
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Flavor Threshold Determination Workflow

Protocol 2: Accelerated Shelf-Life Testing of a Beverage
Flavored with Ethyl Isovalerate
This protocol describes an accelerated shelf-life test to evaluate the stability of ethyl
isovalerate in a beverage under stressed conditions.[2][9][10][11]

1. Materials:

Beverage samples containing a known concentration of ethyl isovalerate.

Control beverage samples without ethyl isovalerate.

Environmental chambers capable of controlling temperature, humidity, and light exposure.

Analytical instrumentation for quantification of ethyl isovalerate (HS-SPME-GC-MS).

Sensory evaluation panel.

2. Experimental Design:

Storage Conditions:

Condition 1 (Control): 20°C, 50% RH, dark.

Condition 2 (Accelerated Temperature): 35°C, 50% RH, dark.

Condition 3 (Accelerated Temperature & Light): 35°C, 50% RH, with controlled light

exposure (e.g., fluorescent lighting simulating retail conditions).

Time Points: 0, 2, 4, 8, and 12 weeks.

3. Procedure:

Prepare and package the beverage samples under standard production conditions.

Place the samples in the respective environmental chambers.
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At each time point, withdraw samples from each condition for both analytical and sensory

testing.

4. Analytical Evaluation (HS-SPME-GC-MS):

Quantify the concentration of ethyl isovalerate in the beverage samples using a validated

HS-SPME-GC-MS method (see Protocol 3 for a general procedure).

Monitor for the appearance of any degradation products.

5. Sensory Evaluation:

Conduct a triangle test to determine if a perceptible difference exists between the stored

samples and a freshly prepared control.

If a difference is detected, a trained descriptive panel can be used to characterize the

changes in the flavor profile.

6. Data Analysis:

Plot the concentration of ethyl isovalerate as a function of time for each storage condition.

Analyze the sensory data to determine the time at which a significant difference from the

control is perceived.

Use the data from the accelerated conditions to predict the shelf-life under normal storage

conditions, often using models like the Arrhenius equation.
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Accelerated Shelf-Life Testing Workflow

Protocol 3: Quantitative Analysis of Ethyl Isovalerate in
a Fruit Juice Matrix using HS-SPME-GC-MS
This protocol provides a general procedure for the quantification of ethyl isovalerate in a fruit

juice matrix.[12][13][14][15] Method validation is crucial for ensuring accurate and reliable

results.[16][17][18][19][20]

1. Materials and Reagents:

Fruit juice sample
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Ethyl isovalerate (analytical standard)

Internal standard (e.g., ethyl heptanoate or a deuterated analog of ethyl isovalerate)

Sodium chloride (NaCl)

Deionized water

Headspace vials (20 mL) with PTFE/silicone septa

SPME fiber (e.g., DVB/CAR/PDMS)

Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of

volatile compounds.

Spike the sample with a known concentration of the internal standard.

Immediately seal the vial with the septum cap.

3. HS-SPME Procedure:

Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g.,

15 minutes) with agitation to allow for equilibration of the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30

minutes) to extract the volatile compounds.

Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for

thermal desorption of the analytes onto the GC column.

4. GC-MS Analysis:

Gas Chromatograph:
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Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few

minutes, then ramp up to a final temperature (e.g., 240°C).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Mode: Acquire data in both full scan mode for identification and selected ion

monitoring (SIM) mode for quantification.

Ions for SIM: Select characteristic ions for ethyl isovalerate and the internal standard.

5. Quantification:

Create a calibration curve by analyzing standard solutions of ethyl isovalerate with a

constant concentration of the internal standard.

Calculate the concentration of ethyl isovalerate in the sample by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b153875?utm_src=pdf-body
https://www.benchchem.com/product/b153875?utm_src=pdf-body
https://www.benchchem.com/product/b153875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Parameters

Fruit Juice Sample

Sample Preparation
(Add NaCl & Internal Standard)

HS-SPME Extraction

GC-MS Analysis

SPME Fiber Type Incubation Temperature & TimeQuantification GC Column MS Detection Mode (Scan/SIM)

Click to download full resolution via product page

HS-SPME-GC-MS Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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